molecular formula C18H14Cl2N2O2 B12638934 4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline CAS No. 922189-16-0

4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline

Cat. No.: B12638934
CAS No.: 922189-16-0
M. Wt: 361.2 g/mol
InChI Key: MHTVCSZYEQIBQT-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by the presence of two chlorine atoms and a 3,5-dimethoxyphenyl group attached to the quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinazoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield dihydroquinazoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Formation of various substituted quinazoline derivatives.

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

Scientific Research Applications

4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline is unique due to its specific substitution pattern and the presence of both chlorine and methoxy groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

922189-16-0

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

4,7-dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline

InChI

InChI=1S/C18H14Cl2N2O2/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-21-16-9-12(19)4-5-15(16)18(20)22-17/h3-10H,1-2H3

InChI Key

MHTVCSZYEQIBQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)OC

Origin of Product

United States

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